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Compound Focus: Tovorafenib

CAS No.: 1096708-71-2

Cat. No.: S548814

Mechanism of Action: A Type Il RAF Inhibitor

Tovorafenib exerts its anti-tumor effect by selectively inhibiting RAF kinases, crucial components of the
MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and survival [1] [2]. Unlike type I
RAF inhibitors, toverafenib is a type II inhibitor that binds to the RAF kinase in its "DFG-out"
conformation. This allows it to inhibit both monomeric and dimeric forms of RAF without causing
paradoxical activation of the MAPK pathway in BRAF wild-type cells or those with BRAF fusions [3] [4]
[2].

The following diagram illustrates the MAPK/ERK pathway and how toverafenib targets it compared to

other inhibitors:
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MAPK/ERK pathway and inhibitor targets. Tovorafenib blocks both RAF monomers and dimers.
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Quantitative Pharmacological Data

The table below summarizes key pharmacological properties of tovorafenib:

Parameter

Value | Description

Context

Molecular Formula

RAF Kinase ICso

Protein Binding

Apparent Volume of
Distribution

Half-life

Time to Cmax (Tmax)

Primary Metabolizing

Enzymes

Route of Elimination

C17H12C1l2F3N702S [2]

BRAF V600E: 7.1 nM; Wild-type BRAF: 10.1
nM; Wild-type CRAF: 0.7 nM [5]

97.5% bound to human plasma proteins [2]

60 L/m2 (23%) [2]

~56 hours (33%) [2]

3 hours (range 1.5-4 hrs) fasted; delayed to 6.5
hrs with high-fat meal [2]

Aldehyde oxidase and CYP2C8 [2]

Feces (65%; 8.6% unchanged); Urine (27%;
0.2% unchanged) [2]

Preclinical & Clinical Evidence

Chemical Structure

In vitro enzymatic assays

In vitro

Pediatric patients

Terminal half-life

After single dose
(tablet/suspension)

In vitro

Following a single oral
dose

Tovorafenib's development involved extensive preclinical testing and clinical trials demonstrating its

mechanism and efficacy.

¢ Preclinical Models: Tovorafenib induced tumor regression in an AGK-BRAF fusion melanoma

patient-derived xenograft (PDX) model in vivo [3]. It also exhibited antitumor activity in mice bearing
intracranial tumors expressing BRAF V600E or KIAA1549-BRAF, demonstrating its brain-penetrant
property [6]. In contrast, it showed little activity in NF1 loss-of-function tumor models unless combined
with a MEK inhibitor [3].
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¢ Clinical Trial (FIREFLY-1): In a phase 2 trial for patients with relapsed/refractory BRAF-altered
pLGG, tovorafenib monotherapy showed significant efficacy [6] [4]. The results are summarized

below:
i o Result (RANO-HGG
Efficacy Measure Result (RAPNO Criteria) .
Criteria)
Overall Response Rate (ORR) 51% (95% CI: 40, 63) [6] 67% (primary endpoint) [4]
Median Duration of Response 13.8 months (95% ClI: 11.3, NE) 16.6 months [4]
(DOR) [6]
Median Time to Response (TTR) 5.3 months [4] 3.0 months [4]

Key Experimental Protocols

Key methodologies from pivotal experiments are summarized below:

¢ In Vitro Anti-proliferative Activity: Cell lines were treated with tovorafenib across a concentration
range. Anti-proliferative activity was measured using assays like CellTiter-Glo after 3-5 days. Pathway
modulation (pERK levels) was analyzed via Western blot [3].

¢ In Vivo Efficacy (PDX Models): Mice were inoculated with tumor fragments. When mean tumor size
reached 100-300 mms3, mice were randomized into control or treatment groups. Tovorafenib was
administered orally at clinically relevant doses (e.g., 17.5 or 25 mg/kg daily). Tumor volumes and
body weight were measured twice weekly [3].

¢ Clinical Dosing (FIREFLY-1): The recommended dosage is 380 mg/m? orally once weekly (max
600 mg), with or without food. This dose was optimized from the initial 420 mg/m? dose used in the
trial to improve the benefit-risk ratio [6] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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